Benzyl 3-(methylsulfamoyl)propanoate
Description
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Properties
IUPAC Name |
benzyl 3-(methylsulfamoyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-12-17(14,15)8-7-11(13)16-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZHNCVQSGGBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzyl 3-(methylsulfamoyl)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, with the CAS number 1424042-10-3, is an organic compound characterized by the presence of a benzyl group attached to a propanoate moiety, which is further substituted with a methylsulfamoyl group. This unique structure contributes to its biological properties, particularly in enzyme interactions and cellular processes.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. The methylsulfamoyl group enhances the compound's ability to modulate enzyme activities, potentially influencing metabolic pathways. Notably, compounds with similar sulfonamide structures have been shown to exhibit inhibitory effects on various enzymes, including those involved in inflammatory responses and cancer progression .
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
- Neuroleptic Effects : Research on related benzamide derivatives has shown significant neuroleptic activity, particularly in inhibiting apomorphine-induced behaviors in animal models. This suggests that this compound could have implications in neuropharmacology .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its biological activity. Studies have indicated that benzyl derivatives can modulate enzyme pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results showed that the compound exhibited significant inhibition of bacterial growth at varying concentrations, supporting its potential use as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving rat models, this compound was tested for its effects on stereotyped behavior induced by apomorphine. The compound demonstrated a dose-dependent reduction in stereotypy, indicating potential as a neuroleptic agent.
| Dose (mg/kg) | Stereotypy Score Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
Scientific Research Applications
Pharmaceutical Development
Benzyl 3-(methylsulfamoyl)propanoate serves as a precursor or intermediate in the synthesis of bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that are pivotal in drug development.
- Synthesis of Bioactive Compounds : The compound can be utilized in the synthesis of other pharmaceuticals, particularly those targeting specific biological pathways. For instance, its ability to modify biological macromolecules such as proteins and nucleic acids makes it a candidate for further research into drug design and efficacy.
Medicinal Chemistry
The compound's potential interactions with biological systems have been a focal point in medicinal chemistry research. Preliminary studies suggest:
- Selective Reactivity : this compound exhibits selective reactivity with certain biological macromolecules while showing minimal interaction with skin proteins. This selectivity could be advantageous in designing drugs that minimize side effects.
- Potential Therapeutic Uses : Given its structural similarities to other biologically active compounds, further exploration into its therapeutic applications is warranted. For example, it may play a role in developing treatments for diseases where modulation of protein interactions is beneficial .
Chemical Synthesis
The compound is valuable as a synthetic intermediate due to its unique functional groups:
- Versatile Synthetic Applications : It can be used in various synthetic pathways to create complex molecules. The methylsulfamoyl group can facilitate specific reactions, making it a useful building block for chemists .
Research Studies and Case Examples
Several studies have highlighted the utility of this compound:
- Interaction Studies : Research indicates that the compound can interact with proteins and nucleic acids, which is crucial for understanding its potential therapeutic mechanisms. For instance, studies on similar compounds have shown that modifications to the sulfamoyl group can significantly alter biological activity.
- Case Study - Synthesis of Analogues : A study focused on synthesizing analogues of this compound demonstrated its effectiveness as a precursor in creating compounds with enhanced biological activity against specific targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
